molecular formula C6H10O4.C3H8O2.C2H4O2<br>C11H22O8 B12686556 Einecs 284-073-6 CAS No. 84777-45-7

Einecs 284-073-6

Cat. No.: B12686556
CAS No.: 84777-45-7
M. Wt: 282.29 g/mol
InChI Key: OACGLVCBQDNKHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanedioic acid, mixed esters with acetic acid and propylene glycol typically involves the esterification of hexanedioic acid (adipic acid) with acetic acid and propylene glycol. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to speed up the reaction. The mixture is heated to facilitate the esterification process, and the resulting esters are then purified through distillation or other separation techniques.

Industrial Production Methods

In industrial settings, the production of Hexanedioic acid, mixed esters with acetic acid and propylene glycol follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The use of efficient catalysts and separation techniques ensures high purity and cost-effectiveness in production.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, mixed esters with acetic acid and propylene glycol can undergo various chemical reactions, including:

    Hydrolysis: The esters can be hydrolyzed back to their parent acids and alcohols in the presence of water and an acid or base catalyst.

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the esters into alcohols or other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Hexanedioic acid, acetic acid, and propylene glycol.

    Oxidation: Various oxidized products depending on the specific conditions.

    Reduction: Alcohols or other reduced forms of the esters.

Scientific Research Applications

Hexanedioic acid, mixed esters with acetic acid and propylene glycol has several applications in scientific research and industry:

    Chemistry: Used as intermediates in the synthesis of polymers and other complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of plastics, resins, and other materials due to its desirable chemical properties.

Mechanism of Action

The mechanism of action of Hexanedioic acid, mixed esters with acetic acid and propylene glycol involves its interaction with various molecular targets and pathways. The esters can be hydrolyzed in biological systems to release hexanedioic acid, acetic acid, and propylene glycol, which can then participate in metabolic processes. The specific pathways and targets depend on the context of its use, such as in drug formulations or industrial applications.

Comparison with Similar Compounds

Hexanedioic acid, mixed esters with acetic acid and propylene glycol can be compared with other similar compounds, such as:

    Hexanedioic acid, dimethyl ester: Similar in structure but with different ester groups.

    Hexanedioic acid, diethyl ester: Another ester of hexanedioic acid with different alcohol components.

    Hexanedioic acid, bis(2-ethylhexyl) ester: A more complex ester with larger alcohol groups.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their ester groups.

Properties

CAS No.

84777-45-7

Molecular Formula

C6H10O4.C3H8O2.C2H4O2
C11H22O8

Molecular Weight

282.29 g/mol

IUPAC Name

acetic acid;hexanedioic acid;propane-1,2-diol

InChI

InChI=1S/C6H10O4.C3H8O2.C2H4O2/c7-5(8)3-1-2-4-6(9)10;1-3(5)2-4;1-2(3)4/h1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3;1H3,(H,3,4)

InChI Key

OACGLVCBQDNKHI-UHFFFAOYSA-N

Canonical SMILES

CC(CO)O.CC(=O)O.C(CCC(=O)O)CC(=O)O

Origin of Product

United States

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